molecular formula C23H22FN5O B2564553 4-[benzyl(methyl)amino]-N-(4-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775545-76-0

4-[benzyl(methyl)amino]-N-(4-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2564553
CAS RN: 1775545-76-0
M. Wt: 403.461
InChI Key: IKRFDRLXQHPULH-UHFFFAOYSA-N
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Description

The compound “4-[benzyl(methyl)amino]-N-(4-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide” is a complex organic molecule. It contains several functional groups including an amide, a pyrazole ring, a benzyl group, and a fluorophenyl group. These functional groups could potentially give this compound a variety of interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the amide group, and the aromatic rings would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions, and the benzyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and potentially make it more reactive . The aromatic rings could contribute to its stability and possibly make it less soluble in water .

Future Directions

The future research directions for this compound could involve further studying its chemical and biological properties, exploring its potential uses, and optimizing its synthesis .

properties

IUPAC Name

4-[benzyl(methyl)amino]-N-(4-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O/c1-15-11-18(24)9-10-19(15)26-23(30)20-12-21-22(25-16(2)13-29(21)27-20)28(3)14-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRFDRLXQHPULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=NN3C=C(N=C(C3=C2)N(C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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